Benzimidazole, 6-chloro-4-fluoro-2-(trifluoromethyl)-
Overview
Description
Benzimidazole, 6-chloro-4-fluoro-2-(trifluoromethyl)- is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For benzimidazole, 6-chloro-4-fluoro-2-(trifluoromethyl)-, the synthesis can be achieved through the following steps:
Condensation Reaction: Ortho-phenylenediamine reacts with 6-chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde in the presence of an acid catalyst to form the Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a dehydrating agent such as polyphosphoric acid to form the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzimidazole ring.
Substitution: Halogenated benzimidazoles, such as 6-chloro-4-fluoro-2-(trifluoromethyl)-benzimidazole, can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring.
Scientific Research Applications
Benzimidazole, 6-chloro-4-fluoro-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Benzimidazole derivatives are known for their antimicrobial, anticancer, and antiviral activities
Industry: It is used in the development of new materials with specific chemical properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of benzimidazole, 6-chloro-4-fluoro-2-(trifluoromethyl)- involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis. The presence of chloro, fluoro, and trifluoromethyl groups can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
6-Chlorobenzimidazole: A derivative with a chloro group at the 6-position.
4-Fluorobenzimidazole: A derivative with a fluoro group at the 4-position.
2-(Trifluoromethyl)benzimidazole: A derivative with a trifluoromethyl group at the 2-position.
Comparison: Benzimidazole, 6-chloro-4-fluoro-2-(trifluoromethyl)- is unique due to the presence of multiple substituents that enhance its chemical properties. The combination of chloro, fluoro, and trifluoromethyl groups can lead to increased stability, reactivity, and biological activity compared to simpler benzimidazole derivatives.
Properties
IUPAC Name |
6-chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOADYEPTPCKHNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237657 | |
Record name | Benzimidazole, 6-chloro-4-fluoro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00237657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89426-95-9 | |
Record name | Benzimidazole, 6-chloro-4-fluoro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 6-chloro-4-fluoro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00237657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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